Phenyl(pyrazolidin-3-yl)methanone
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Overview
Description
Phenyl(pyrazolidin-3-yl)methanone is a heterocyclic compound that features a pyrazolidine ring attached to a phenyl group via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(pyrazolidin-3-yl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with a suitable carbonyl compound under acidic conditions to form the pyrazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 40-60°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenyl(pyrazolidin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones or pyrazolones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products:
Oxidation: Pyrazolidinones, pyrazolones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl(pyrazolidin-3-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Phenyl(pyrazolidin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- Phenyl(piperidin-3-yl)methanone
- Phenyl(pyridin-3-yl)methanone
- Phenyl(pyrrolidin-3-yl)methanone
Comparison: Phenyl(pyrazolidin-3-yl)methanone is unique due to its pyrazolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, the pyrazolidine ring can undergo different types of chemical reactions and may exhibit different biological activities compared to piperidine, pyridine, or pyrrolidine derivatives .
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
phenyl(pyrazolidin-3-yl)methanone |
InChI |
InChI=1S/C10H12N2O/c13-10(9-6-7-11-12-9)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2 |
InChI Key |
UDVOUTVGEJCADA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNNC1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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